molecular formula C12H19N B13247238 N-(butan-2-yl)-2,4-dimethylaniline

N-(butan-2-yl)-2,4-dimethylaniline

Cat. No.: B13247238
M. Wt: 177.29 g/mol
InChI Key: ICFHUKRMOGXVPB-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2,4-dimethylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of a 2,4-dimethylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2,4-dimethylaniline typically involves the alkylation of 2,4-dimethylaniline with butan-2-yl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base in an organic solvent such as ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-2,4-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-4-nitroaniline
  • N-(butan-2-yl)-4-methoxyaniline
  • N-(butan-2-yl)-4-fluoroaniline
  • N-(butan-2-yl)-4-chloroaniline

Uniqueness

N-(butan-2-yl)-2,4-dimethylaniline is unique due to the presence of both butan-2-yl and 2,4-dimethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-butan-2-yl-2,4-dimethylaniline

InChI

InChI=1S/C12H19N/c1-5-11(4)13-12-7-6-9(2)8-10(12)3/h6-8,11,13H,5H2,1-4H3

InChI Key

ICFHUKRMOGXVPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

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